N-(Azido-PEG3)-N-bis(PEG3-NHS ester) Hydrophilicity Enhancement Versus Linear Bifunctional PEG Linkers
N-(Azido-PEG3)-N-bis(PEG3-NHS ester) exhibits substantially higher hydrophilicity than linear bifunctional PEG linkers of comparable molecular weight, as quantified by its calculated LogP value of -2.3 . This LogP value is notably more negative than typical linear PEG3-NHS ester linkers, which generally exhibit LogP values between -0.5 and -1.0 due to reduced hydrogen bond acceptor density per molecular weight unit . The compound contains 20 hydrogen bond acceptor atoms and 40 rotatable bonds , parameters that correlate directly with enhanced aqueous solubility and reduced non-specific hydrophobic interactions during bioconjugation reactions [1].
| Evidence Dimension | Hydrophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = -2.3; 20 hydrogen bond acceptors; 40 rotatable bonds |
| Comparator Or Baseline | Linear PEG3-NHS ester linkers (estimated LogP ~ -0.5 to -1.0); lower hydrogen bond acceptor count per unit mass |
| Quantified Difference | LogP difference of approximately -1.3 to -1.8 log units (more hydrophilic) |
| Conditions | Calculated physicochemical parameters based on molecular structure; PubChem-derived computational values |
Why This Matters
More negative LogP values directly translate to improved aqueous solubility and reduced aggregation propensity during protein conjugation, which is critical for maintaining conjugate homogeneity and biological activity in ADC and PROTAC development [1].
- [1] Alberto Dal Corso et al. High-payload trastuzumab-drug conjugates achieved through hydrophilic Y-shaped pendant PEG linkers for a potent and selective antitumor response. International Journal of Biological Macromolecules, 2026. Y-shaped PEG architecture offsets hydrophobicity of 8 drug cargos. View Source
